![molecular formula C15H11FO4 B6404941 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262009-49-3](/img/structure/B6404941.png)
4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid (4F3MCPBA) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. This compound is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used as a fluorescent marker for biological and biochemical assays.
Scientific Research Applications
4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent marker for biological and biochemical assays. It has also been used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. Additionally, 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of pharmaceuticals, including antifungals, anti-inflammatory agents, and anti-cancer agents.
Mechanism of Action
4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is a fluorescent compound that absorbs light in the ultraviolet range and emits light in the visible range. This property makes it useful for a variety of biological and biochemical assays. In addition, 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easily synthesized and is soluble in a variety of organic solvents. Additionally, its fluorescent properties make it useful for a variety of biological and biochemical assays. However, there are some limitations to the use of 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments. It is not a very stable compound and can easily decompose in the presence of light or heat. Additionally, it can be difficult to remove all traces of the compound from the reaction mixture after it has been used.
Future Directions
There are a number of potential future directions for research involving 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95%. These include further studies into its mechanism of action, its potential applications in drug development, and its potential use as a fluorescent marker for a variety of biological and biochemical assays. Additionally, further research into the synthesis of 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% and its potential use in organic synthesis could yield new and improved methods for its synthesis. Finally, research into the stability of 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% and methods for its removal from reaction mixtures could lead to improved methods for its use in laboratory experiments.
Synthesis Methods
4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 3-methoxycarbonylphenylacetic acid with sodium fluoride and sodium borohydride in an aqueous medium. This method yields 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% in a 95% purity. Another method involves the reaction of 3-methoxycarbonylphenylacetic acid with trifluoroacetic anhydride in an organic solvent such as dimethylformamide (DMF). This method yields 4-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% in a 99% purity.
properties
IUPAC Name |
4-fluoro-3-(3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-4-2-3-9(7-11)12-8-10(14(17)18)5-6-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYHFKVNQXDSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690676 |
Source
|
Record name | 6-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-49-3 |
Source
|
Record name | 6-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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